2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid
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Overview
Description
2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a fluorine atom at the 6th position of the benzoxazole ring and an acetic acid moiety at the 3rd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid typically involves the reaction of 2-aminophenol with fluorinated aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring. The acetic acid moiety is then introduced through a subsequent reaction with chloroacetic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, hydroxyl groups, or amino groups into the benzoxazole ring .
Scientific Research Applications
2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-1,2-benzoxazol-3-yl)acetic acid
- 2-(6-bromo-1,2-benzoxazol-3-yl)acetic acid
- 2-(6-methyl-1,2-benzoxazol-3-yl)acetic acid
Uniqueness
The presence of a fluorine atom at the 6th position of the benzoxazole ring distinguishes 2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid from its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
66233-72-5 |
---|---|
Molecular Formula |
C9H6FNO3 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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